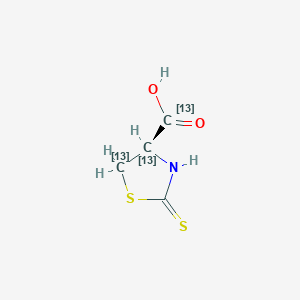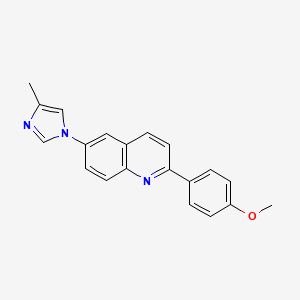
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure and the presence of a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 30 to 100°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfur-containing heterocycles, such as:
Thiazolidine-2,4-dione: Known for its use in the synthesis of antidiabetic drugs.
2-Mercaptothiazoline: Studied for its antimicrobial properties.
Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is unique due to its specific isotopic labeling with carbon-13, which makes it valuable for research applications involving nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed structural and mechanistic studies that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C4H5NO2S2 |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |
Clave InChI |
SQUOCHQOQMZGQP-GCCOVPGMSA-N |
SMILES isomérico |
[13CH2]1[13C@H](NC(=S)S1)[13C](=O)O |
SMILES canónico |
C1C(NC(=S)S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)

![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)


